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A deep dive into the thermal resilience of Silicon Carbide (SiC) power electronics reveals their
exceptional performance at elevated temperatures compared to conventional silicon-based
devices. This guide synthesizes experimental data on key performance metrics, details the
methodologies for high-temperature testing, and provides a comparative analysis with Gallium
Nitride (GaN) technology, offering researchers and engineers a comprehensive overview of
SiC's capabilities in extreme environments.

Silicon Carbide (SiC) devices are renowned for their ability to operate at higher voltages,
frequencies, and, crucially, higher temperatures than their silicon counterparts.[1][2] This
superiority stems from SiC's wide bandgap, high thermal conductivity, and high critical
breakdown field strength.[1][3] These properties make SiC devices ideal for demanding
applications in industries such as automotive, aerospace, and renewable energy, where high
power density and reliability in harsh thermal conditions are paramount.[2][4] This guide
provides a detailed comparison of the high-temperature performance of SiC devices, supported
by experimental data from various studies.

Static Characteristics at High Temperatures

The static characteristics of SiC devices, including on-state resistance, breakdown voltage, and
leakage currents, exhibit distinct behaviors at elevated temperatures.

On-State Resistance (Rds(on))
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The on-state resistance (Rds(on)) of a SiC MOSFET is a critical parameter that dictates
conduction losses. Unlike silicon MOSFETs, where Rds(on) consistently increases with
temperature, the behavior in SIC MOSFETSs is more complex.[5] At lower temperatures, the
Rds(on) of some SiC MOSFETs can exhibit a negative temperature coefficient, reaching a
minimum around room temperature before increasing at higher temperatures.[6] This behavior
is influenced by the gate voltage and the interplay between channel resistance and the
resistance of the drift region.[2][7] However, for many commercial devices, a positive
temperature coefficient is observed across the typical operating range.[8] This increase in
Rds(on) at elevated temperatures can lead to higher conduction losses.[6]

. Temperature Rds(on) Gate Voltage
Device Type Reference
Range (°C) Change (Vgs)
1.2 kv SiC Decrease then -
-50t0 175 Not Specified [1]
MOSFET Increase
1.2 kV, 40 mQ 1.27 t0 1.55 B
) 2510 175 ] ) Not Specified [8]
SiC MOSFET times increase
Competitor C ) -
] 2510 175 >180% increase Not Specified [8]
SiC MOSFET
Competitor E SiC ] -
2510 175 >210% increase Not Specified [8]

MOSFET

Breakdown Voltage (Vbr)

The breakdown voltage of SiC devices generally shows a positive temperature coefficient,
meaning the breakdown voltage increases with temperature.[6][9] This is a significant
advantage for high-temperature operation, as it enhances the device's robustness and
reliability. For instance, a 1.2 kV SiC MOSFET can see its breakdown voltage rise from
approximately 1520 V at -50°C to 1570 V at 150°C.[6] This behavior is in contrast to some
silicon devices where the breakdown voltage can decrease with temperature, leading to a

higher risk of failure.
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Temperature Range Breakdown Voltage

Device Type Reference
(°C) Change

1.2 kV SiC MOSFET -50 to 150 1520 V to 1570 V [6]

4H-SIiC (n-type) Room Temp to 500 Increasing [10]

4H-SIiC (p-type) Room Temp to 500 Decreasing [10]

Leakage Currents (Idss, Igss)

Leakage currents, such as the drain-source leakage current (ldss) and the gate-source leakage
current (Igss), tend to increase with temperature due to the thermal generation of carriers.[6]
[11] While SiC devices exhibit significantly lower leakage currents compared to silicon devices
at the same temperature, this increase can become a concern at very high temperatures,
potentially leading to increased power loss and, in extreme cases, thermal runaway.[11][12]
However, modern SiC MOSFETSs are designed to maintain low leakage currents even at
elevated temperatures, ensuring stable operation.[13]

Contributing

Device Parameter Temperature Effect Reference
Factors

Drain Leakage Increases with Thermal generation of

Current (Idss) temperature carriers

) Can be indicative of
Gate Leakage Current  Increases with )
gate oxide [11]
(Igss) temperature ]
degradation

Dynamic Characteristics at High Temperatures

The switching performance of SiC devices is also influenced by temperature.

Switching Energy

Experimental data shows that the switching losses of some SiC devices, such as SiC Cascode
JFETs, can decrease at elevated temperatures.[14] This is attributed to faster switching speeds
at higher temperatures, which reduces the overlap between voltage and current during
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switching transitions, thereby lowering the turn-on (Eon) and turn-off (Eoff) energies.[14] In
contrast, the switching losses for silicon-based devices like IGBTs tend to increase with
temperature.[15]

Temperature Eon & Eoff

Device Type Qrr Trend Reference
Range (°C) Trend
1200V, 35 mQ Decreased and Decreased and
SiC Cascode 2510 175 flattened around flattened around [14]
JFET 100°C 100°C
) B Increases with Increases with
SiIGBT Not Specified [15]
temperature temperature

Gate Threshold Voltage (Vth)

The gate threshold voltage of SiC MOSFETSs typically decreases as the temperature rises.[1]
[16] This shift in Vth is an important consideration for gate driver design to ensure reliable and
efficient switching at different operating temperatures. A significant drop in threshold voltage
could lead to spurious turn-on, while a large variation across devices can complicate parallel

operation.
. Temperature Range Gate Threshold
Device Type Reference
(°C) Voltage Change
SiC MOSFET -50to 175 10.7Vto28V [1]

SiC vs. GaN at High Temperatures

While both SiC and Gallium Nitride (GaN) are wide-bandgap semiconductors that outperform
silicon at high temperatures, they have different strengths.[3] SiC generally excels in high-
voltage (above 900V) and high-power applications due to its superior thermal conductivity.[17]
GaN, on the other hand, offers higher switching frequencies, making it ideal for compact and
high-efficiency power converters at lower to medium voltages (300-900V).[17] SiC's better
thermal management gives it an edge in applications with extreme ambient temperatures and
harsh conditions.[18]
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Feature Silicon Carbide (SiC) Gallium Nitride (GaN)

Dominant in high-voltage Strong in medium-voltage

Voltage Range o o
applications (>900V)[17] applications (300-900V)[17]

Higher switching speeds,
Switching Frequency Lower than GaN enabling more compact

designs

Superior thermal conductivity, o
Lower thermal conductivity

Thermal Conductivity better for heat dissipation[3] )
than SiC

[18]

Electric vehicles, renewable
Fast chargers, data centers,

Ideal Applications energy systems, industrial B
RF amplifiers[17][18]

motor drives[17]

Experimental Protocols

The characterization of SiC devices at high temperatures requires specialized experimental
setups and procedures.

Static Characterization

A typical setup for static characterization involves placing the device under test (DUT) in a
temperature-controlled environment, such as a thermal chamber or on a heated chuck. A high-
precision semiconductor parameter analyzer is used to apply voltages and measure currents.

Workflow for Static Characterization.

Dynamic Characterization

Dynamic characterization, such as measuring switching energies, is often performed using a
double-pulse test (DPT) circuit. The DUT is mounted on a temperature-controlled fixture, and
the DPT is performed at various temperatures to evaluate the switching performance.
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Test Procedure

Set DUT Apply Double Capture Vds, Ids, Vgs Calculate Switching
—> —> —>
Temperature Gate Pulses Waveforms Energies (Eon, Eoff)

Double-Pulse Test Setup

Double-Pulse

—>
DG e Sy Test Circuit

Device Under Test (DUT)

. —> ill
on Heated Fixture Crel et

T
P

Gate Driver
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Workflow for Dynamic Characterization.

High-Temperature Reliability Testing

Repeat at Different
Temperatures

To assess the long-term reliability of SiC devices at high temperatures, tests such as High-
Temperature Reverse Bias (HTRB) and High-Temperature Gate Bias (HTGB) are conducted.
These tests involve subjecting the devices to high temperatures under specific voltage bias
conditions for extended periods (hundreds or thousands of hours) and monitoring for

degradation in key parameters.[13][19]
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Factors in High-Temperature Reliability.

In conclusion, the experimental data overwhelmingly supports the superior performance of SiC
devices at high temperatures, making them a critical enabling technology for next-generation
power electronics. Their robust static and dynamic characteristics under thermal stress,
coupled with ongoing improvements in reliability, solidify their position in high-power, high-

temperature applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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